molecular formula C9H10N2O2 B8305291 2,3-Dihydro-7-methyl-6-nitroindole

2,3-Dihydro-7-methyl-6-nitroindole

Cat. No. B8305291
M. Wt: 178.19 g/mol
InChI Key: OBNFSXSTQNHDAX-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

Concentrated sulfuric acid (270 mL) is added to 2,3-dihydro-7-methylindole (10.2 g, 76.6 mol) and the solution is cooled to approximately 0° C. using an ice water bath. Solid potassium nitrate (8.52 g, 8.43 mmol) is slowly added to this solution while maintaining the temperature of the reaction below 25° C. After stirring for 1.5 hours, the reaction mixture is poured into a 1000-mL beaker packed with ice. The solution is cautiously basified with 50% NaOH solution and extracted with three 250-mL portions of chloroform. The fractions are combined and dried over anhydrous potassium carbonate. The chloroform is removed by rotary evaporation yielding 13.24 g of 2,3-dihydro-7-methyl-6-nitroindole and 2,3-dihydro-7-methyl-4-nitroindole as a bright orange solid (96% yield). The solid is carried on without further purification.
Name
potassium nitrate
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[N+:11]([O-:14])([O-:13])=[O:12].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:14])=[O:12])=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2 |f:1.2,3.4|

Inputs

Step One
Name
potassium nitrate
Quantity
8.52 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
CC=1C=CC=C2CCNC12
Name
Quantity
270 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 25° C
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into a 1000-mL
EXTRACTION
Type
EXTRACTION
Details
extracted with three 250-mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The chloroform is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.24 g
YIELD: CALCULATEDPERCENTYIELD 1762.8%
Name
Type
product
Smiles
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06162818

Procedure details

Concentrated sulfuric acid (270 mL) is added to 2,3-dihydro-7-methylindole (10.2 g, 76.6 mol) and the solution is cooled to approximately 0° C. using an ice water bath. Solid potassium nitrate (8.52 g, 8.43 mmol) is slowly added to this solution while maintaining the temperature of the reaction below 25° C. After stirring for 1.5 hours, the reaction mixture is poured into a 1000-mL beaker packed with ice. The solution is cautiously basified with 50% NaOH solution and extracted with three 250-mL portions of chloroform. The fractions are combined and dried over anhydrous potassium carbonate. The chloroform is removed by rotary evaporation yielding 13.24 g of 2,3-dihydro-7-methyl-6-nitroindole and 2,3-dihydro-7-methyl-4-nitroindole as a bright orange solid (96% yield). The solid is carried on without further purification.
Name
potassium nitrate
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[N+:11]([O-:14])([O-:13])=[O:12].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:14])=[O:12])=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2 |f:1.2,3.4|

Inputs

Step One
Name
potassium nitrate
Quantity
8.52 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
CC=1C=CC=C2CCNC12
Name
Quantity
270 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 25° C
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into a 1000-mL
EXTRACTION
Type
EXTRACTION
Details
extracted with three 250-mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The chloroform is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.24 g
YIELD: CALCULATEDPERCENTYIELD 1762.8%
Name
Type
product
Smiles
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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